molecular formula C15H21N3OS B5055428 N'-(1-methylpiperidin-4-ylidene)-2-(phenylthio)propanohydrazide

N'-(1-methylpiperidin-4-ylidene)-2-(phenylthio)propanohydrazide

Cat. No.: B5055428
M. Wt: 291.4 g/mol
InChI Key: HJLDJLWPZXCMEY-UHFFFAOYSA-N
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Description

N’-(1-methylpiperidin-4-ylidene)-2-(phenylthio)propanohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a phenylthio group, and a propanohydrazide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methylpiperidin-4-ylidene)-2-(phenylthio)propanohydrazide typically involves the condensation of 1-methylpiperidine-4-carboxaldehyde with 2-(phenylthio)propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired compound from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methylpiperidin-4-ylidene)-2-(phenylthio)propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups.

Scientific Research Applications

N’-(1-methylpiperidin-4-ylidene)-2-(phenylthio)propanohydrazide has found applications in several scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(1-methylpiperidin-4-ylidene)-2-(phenylthio)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylpiperidin-4-ylidene)acetohydrazide
  • N-[(1-methylpiperidin-4-ylidene)amino]pyridine-4-carboxamide
  • methyl N-[(1-methylpiperidin-4-ylidene)amino]carbamate

Uniqueness

N’-(1-methylpiperidin-4-ylidene)-2-(phenylthio)propanohydrazide stands out due to the presence of the phenylthio group, which imparts unique chemical properties and reactivity compared to similar compounds. This structural feature may enhance its biological activity and make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-ylidene)amino]-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-12(20-14-6-4-3-5-7-14)15(19)17-16-13-8-10-18(2)11-9-13/h3-7,12H,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLDJLWPZXCMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C1CCN(CC1)C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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